Cabozantinib S-malate is the s-malate salt form of cabozantinib, an orally bioavailable, small molecule receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Cabozantinib strongly binds to and inhibits several RTKs, which are often overexpressed in a variety of cancer cell types, including hepatocyte growth factor receptor (MET), RET (rearranged during transfection), vascular endothelial growth factor receptor types 1 (VEGFR-1), 2 (VEGFR-2), and 3 (VEGFR-3), mast/stem cell growth factor (KIT), FMS-like tyrosine kinase 3 (FLT-3), TIE-2 (TEK tyrosine kinase, endothelial), tropomyosin-related kinase B (TRKB) and AXL. This may result in an inhibition of both tumor growth and angiogenesis, and eventually lead to tumor regression.
See also: Cabozantinib (has active moiety).
Cabozantinib S-malate
CAS No.: 1140909-48-3
Cat. No.: VC20744106
Molecular Formula: C32H30FN3O10
Molecular Weight: 635.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1140909-48-3 |
---|---|
Molecular Formula | C32H30FN3O10 |
Molecular Weight | 635.6 g/mol |
IUPAC Name | 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid |
Standard InChI | InChI=1S/C28H24FN3O5.C4H6O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18;5-2(4(8)9)1-3(6)7/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |
Standard InChI Key | HFCFMRYTXDINDK-WNQIDUERSA-N |
Isomeric SMILES | COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C([C@@H](C(=O)O)O)C(=O)O |
SMILES | COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C(C(C(=O)O)O)C(=O)O |
Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C(C(C(=O)O)O)C(=O)O |
Chemical Structure and Properties
Cabozantinib S-malate is chemically identified as N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (S)-2-hydroxysuccinate, with a molecular formula of C32H30FN3O10 and a molecular weight of 635.59 daltons . The compound appears as a white to off-white crystalline powder with a melting point range of 166-169°C .
The following table summarizes the key chemical and physical properties of cabozantinib S-malate:
Property | Value |
---|---|
Chemical Name | N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (S)-2-hydroxysuccinate |
CAS Number | 1140909-48-3 |
Molecular Formula | C32H30FN3O10 |
Molecular Weight | 635.59 daltons |
Physical Appearance | White to off-white crystalline powder |
Melting Point | 166-169°C |
Solubility | Soluble in DMSO, methanol, DMF |
Purity (Research Grade) | ≥99% (HPLC) |
Cabozantinib S-malate requires specific storage conditions to maintain its stability and potency. The compound should be stored at +4°C for both short-term and long-term preservation and protected from light and moisture. Under these conditions, it remains stable for at least two years after receipt .
Mechanism of Action
Cabozantinib S-malate functions as a multi-targeted tyrosine kinase inhibitor that interferes with various receptor tyrosine kinases implicated in tumor growth, survival, and metastasis. The compound primarily targets and inhibits MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2), which are key mediators of tumor angiogenesis, invasion, and metastasis .
In addition to its primary targets, cabozantinib S-malate also inhibits several other receptor tyrosine kinases, including:
Target Receptor | Function | Organism |
---|---|---|
MET (Hepatocyte growth factor receptor) | Antagonist | Humans |
VEGFR-1, -2, and -3 | Antagonist | Humans |
RET (Proto-oncogene tyrosine-protein kinase receptor) | Antagonist | Humans |
KIT | Inhibitor | Humans |
TIE-2 | Inhibitor | Humans |
AXL | Inhibitor | Humans |
FLT-3 | Inhibitor | Humans |
TRKB | Inhibitor | Humans |
This broad spectrum of inhibitory activity distinguishes cabozantinib S-malate from more selective kinase inhibitors and contributes to its efficacy across multiple cancer types .
The compound's mechanism of action involves three key processes: (1) suppression of tumor cell proliferation by blocking growth factor receptors, (2) inhibition of angiogenesis by targeting vascular endothelial growth factor receptors, and (3) disruption of tumor vasculature leading to tumor cell apoptosis. These combined effects result in dose-dependent inhibition of tumor growth and, in some cases, tumor regression .
Approved Therapeutic Applications
Cabozantinib S-malate has received regulatory approval for several oncological indications. The compound is marketed under two distinct brand names—Cometriq and Cabometyx—each approved for specific cancer types:
Brand Name | Cancer Type | Patient Population | Approval Notes |
---|---|---|---|
Cabometyx | Differentiated thyroid cancer | Adults and children aged 12+ years who cannot receive radioactive iodine and whose cancer progressed after VEGF receptor-targeted therapy | - |
Cabometyx | Hepatocellular carcinoma | Patients previously treated with sorafenib | Second-line therapy |
Cometriq | Medullary thyroid cancer | Patients with progressive, metastatic disease | - |
Cabometyx | Renal cell carcinoma | Advanced disease | Used either with nivolumab as first-line therapy or alone |
These approvals stem from rigorous clinical trials demonstrating the compound's efficacy in these difficult-to-treat malignancies. Notably, cabozantinib S-malate has shown activity in settings where other therapies have failed, highlighting its value in the treatment armamentarium for these cancers .
Clinical Development and Research Status
Cabozantinib S-malate continues to undergo extensive clinical investigation to expand its therapeutic applications. Currently, Exelixis is conducting Phase II clinical trials evaluating the compound for recurrent head and neck squamous cell carcinoma. According to industry analysis, Phase II drugs for this indication have approximately a 33% phase transition success rate for progressing to Phase III studies .
A notable clinical trial is investigating cabozantinib S-malate in younger patients (ages 2-30) with recurrent, refractory, or newly diagnosed sarcomas, Wilms tumor, or other rare tumors. This study, conducted at multiple sites including Oakland, California, aims to determine the objective response rate in various pediatric and young adult malignancies. The trial has several primary objectives, including:
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Determining the objective response rate (complete response + partial response) in children and young adults with Ewing sarcoma, rhabdomyosarcoma, non-rhabdomyosarcoma soft tissue sarcoma, and Wilms tumor
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Estimating whether cabozantinib S-malate therapy improves the disease control rate at 4 months in patients with recurrent measurable osteosarcoma compared to historical controls
Beyond these indications, cabozantinib S-malate is under development for numerous other cancer types, including:
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Pancreatic ductal adenocarcinoma
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Metastatic cervical cancer
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Metastatic castration-resistant prostate cancer
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Clear cell renal cell carcinoma
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Advanced or metastatic urothelial cancer
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Carcinoid tumor
These ongoing clinical investigations reflect the potential versatility of cabozantinib S-malate across a spectrum of malignancies and age groups.
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